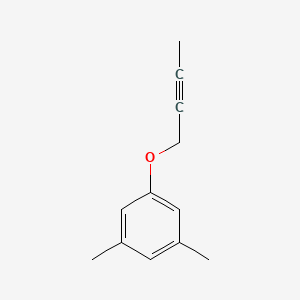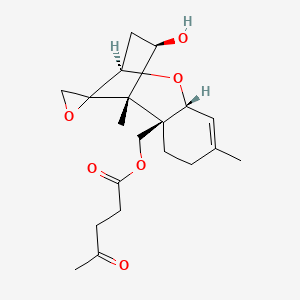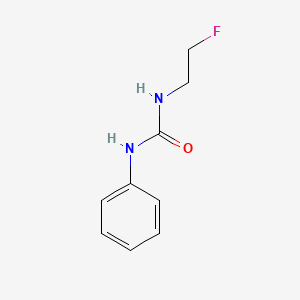
1-(2-Fluoroethyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-phenylurea is an organic compound with the molecular formula C9H11FN2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-fluoroethyl group and another by a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-phenylurea typically involves the reaction of phenyl isocyanate with 2-fluoroethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
C6H5NCO+FCH2CH2NH2→C6H5NHCONHCH2CH2F
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as metal oxides, can also enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluoroethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylcarbamoyl fluoride, while reduction may produce 2-fluoroethylamine and aniline.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-3-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2-Fluoroethyl)-3-phenylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoroethyl group can form strong hydrogen bonds and electrostatic interactions with active sites, enhancing the compound’s binding affinity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
1-(2-Fluoroethyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.
1-(2-Fluoroethyl)-3-ethylurea: Contains an ethyl group instead of a phenyl group.
1-(2-Fluoroethyl)-3-(4-methylphenyl)urea: Similar structure with a methyl-substituted phenyl group.
Uniqueness: 1-(2-Fluoroethyl)-3-phenylurea is unique due to the combination of the fluoroethyl and phenyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific interactions with biological targets.
Propriétés
Numéro CAS |
331-07-7 |
|---|---|
Formule moléculaire |
C9H11FN2O |
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-3-phenylurea |
InChI |
InChI=1S/C9H11FN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
Clé InChI |
OFIOVEVMZIFQLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



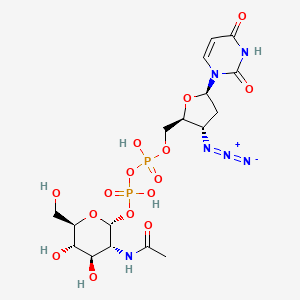
![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)
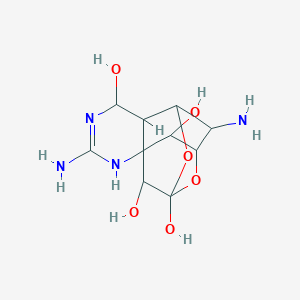
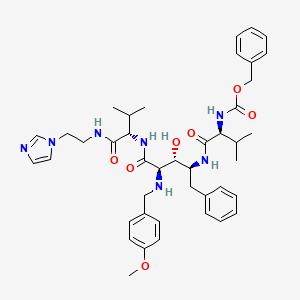

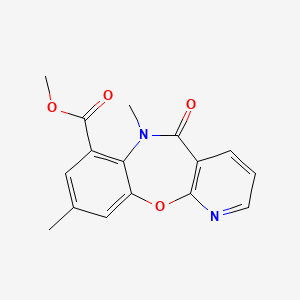
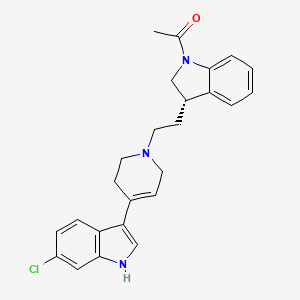


![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)

